molecular formula C9H10N2 B14275829 Bicyclo[2.2.1]heptane-2,6-dicarbonitrile CAS No. 132112-67-5

Bicyclo[2.2.1]heptane-2,6-dicarbonitrile

Cat. No.: B14275829
CAS No.: 132112-67-5
M. Wt: 146.19 g/mol
InChI Key: RIPQHIVDERITLZ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,6-dicarbonitrile is a bicyclic organic compound featuring a norbornane framework (bicyclo[2.2.1]heptane) with two cyano (-CN) groups at the 2- and 6-positions. This rigid, strained structure imparts unique physicochemical properties, such as high thermal stability and resistance to conformational changes, making it valuable in materials science and medicinal chemistry .

Properties

CAS No.

132112-67-5

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,6-dicarbonitrile

InChI

InChI=1S/C9H10N2/c10-4-7-1-6-2-8(5-11)9(7)3-6/h6-9H,1-3H2

InChI Key

RIPQHIVDERITLZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C(C2)C1C#N)C#N

Origin of Product

United States

Preparation Methods

Hydrocyanation of Norbornene

Transition-metal-catalyzed hydrocyanation offers another route. For example, nickel complexes (e.g., Ni(0) with phosphine ligands) facilitate the addition of HCN to norbornene’s double bond. However, regioselectivity challenges arise, as the exo orientation is typically favored. To achieve 2,6-dicarbonitrile, a directed cyanation strategy using directing groups (e.g., boronate esters) may be necessary to control nitrile placement.

Oxidative Functionalization of Amine or Alcohol Precursors

Primary amines or alcohols on the bicyclo framework can be oxidized to nitriles. A method described in PMC3402881 for nucleotide analogues involves converting amines to nitriles via the Hoffmann elimination . For Bicyclo[2.2.1]heptane-2,6-dicarbonitrile, this would require:

  • Synthesis of 2,6-diaminonorbornane via hydrogenation of a dinitro precursor.
  • Treatment with NaOCl and NaOH to yield the dicarbonitrile.

Critical Considerations :

  • Over-oxidation to carboxylic acids must be mitigated using controlled conditions.
  • Stereochemistry at the 2- and 6-positions must be preserved during functionalization.

One-Pot Tandem Reactions

Patent EP1254882A1 also discloses a one-pot method where 2-butene and cyclopentadiene react in the presence of an isomerization catalyst (e.g., AlCl3) to directly yield substituted bicycloheptanes. By introducing a cyanating agent (e.g., TMSCN) into this system, simultaneous cycloaddition and cyanation could occur. Preliminary evidence for this approach exists in the synthesis of 2-aza-bicyclo[2.2.1]heptane derivatives , where nitriles are incorporated via Strecker-type reactions.

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring nitriles occupy the 2- and 6-positions requires steric or electronic directing groups.
  • Catalyst Compatibility : Acidic isomerization catalysts (e.g., zeolites) may degrade nitriles, necessitating mild conditions.
  • Yield Improvement : Multi-step sequences often suffer from cumulative yield loss. One-pot methods or flow chemistry could enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Bicyclo[2.2.1]heptane-2,6-dicarboxylic acid.

    Reduction: Bicyclo[2.2.1]heptane-2,6-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,6-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2,6-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. Additionally, the strained bicyclic structure can impart unique reactivity, making it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Bicyclo[2.2.1]heptane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Functional Groups
Bicyclo[2.2.1]heptane C₇H₁₂ 96.17 87.3 N/A None
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile C₉H₁₀N₂ 146.20 (estimated) Not reported Not reported 2× -CN
Bicyclo[2.2.1]heptane-2-carbonitrile C₈H₁₁N 121.18 95.69 N/A 1× -CN
Cloflubicyne C₁₁H₅Cl₂F₆N₂ 363.09 >200 (decomposes) Not reported 2× -CN, 2× -CF₃, 2× -Cl
Bicyclo[2.2.1]heptan-2-one C₇H₁₀O 110.15 98.0 N/A Ketone

Data compiled from

Q & A

Basic: What are the common synthetic routes for bicyclo[2.2.1]heptane-2,6-dicarbonitrile?

Methodological Answer:
The compound is typically synthesized via catalytic hydrogenation of its unsaturated precursor. For example, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile can be reduced under 3 atm hydrogen pressure using 5% palladium-on-carbon in ethyl acetate, yielding the saturated bicyclo[2.2.1]heptane derivative . Optimization of solvent choice (e.g., ethyl acetate vs. hexane) and catalyst loading is critical to achieving quantitative yields.

Basic: How can spectroscopic and crystallographic methods characterize its structure?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemical details, such as bridgehead angles (e.g., 92.75° in related spiro-bicyclo derivatives) and substituent effects on ring strain .
  • NMR/IR spectroscopy : The nitrile group’s stretching frequency (~2200 cm⁻¹ in IR) and deshielded protons in NMR (δ 1.5–3.0 ppm for bridgehead hydrogens) confirm functional groups and ring geometry .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:
Stereoselectivity arises from steric and electronic factors in the bicyclic framework. For example, substituents on the norbornane skeleton (e.g., methyl or sulfonyl groups) influence transition-state geometry during hydrogenation or cycloaddition. Computational modeling (e.g., MM2 force fields) predicts strain energy and guides substituent placement to favor specific diastereomers .

Advanced: How to resolve contradictions in reported reaction yields for oxidation steps?

Methodological Answer:
Contradictions often stem from substrate strain or failed enolization. For instance, selenium dioxide oxidation of bicyclo[2.2.1]hexan-2-one derivatives fails due to the inability to form highly strained enol intermediates . Systematic testing of alternative oxidizing agents (e.g., m-CPBA) or enol-trapping strategies (e.g., silylation) is recommended. Kinetic studies under varying temperatures and solvents (acetic acid vs. p-xylene) can identify optimal conditions .

Basic: What purification techniques are effective for this compound?

Methodological Answer:
Recrystallization from ethyl acetate/hexane mixtures (1:3 v/v) removes impurities, as demonstrated in the purification of 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonitrile . Column chromatography with silica gel (eluent: dichloromethane/methanol 95:5) separates nitrile derivatives from by-products. Purity is confirmed via melting point analysis (e.g., 124–125°C for crystalline products) .

Advanced: How can computational modeling predict thermodynamic stability?

Methodological Answer:
Density functional theory (DFT) calculations assess strain energy, with bicyclo[2.2.1]heptane derivatives showing higher stability than [3.2.0] or [4.1.0] analogs. Enthalpy of hydrogenation (ΔrH° ≈ -262 kJ/mol for similar bicyclo systems) quantifies ring strain relief and validates computational predictions .

Basic: How to confirm purity and identity using analytical methods?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Matches the molecular ion peak to the theoretical mass (e.g., m/z 182.22 for C₉H₁₄N₂O₂ derivatives) .
  • Melting point analysis : Sharp melting points (e.g., 141°C for diol analogs) indicate high crystallinity and purity .

Advanced: What strategies mitigate by-product formation during nitrile functionalization?

Methodological Answer:
By-products arise from competing pathways, such as retro-Diels-Alder reactions or nitrile hydrolysis. Kinetic control via low-temperature reactions (-78°C) and anhydrous conditions minimizes hydrolysis. Catalytic systems (e.g., Pd/C with H₂) selectively reduce double bonds without affecting nitrile groups, as shown in hydrogenation studies .

Basic: What are the solubility and stability profiles in common solvents?

Methodological Answer:
The compound is soluble in polar aprotic solvents (e.g., DMF, acetonitrile) but insoluble in hexane. Stability tests under acidic/basic conditions (pH 2–12) reveal decomposition above 60°C, necessitating storage at 4°C in inert atmospheres .

Advanced: How to design enantioselective syntheses for chiral derivatives?

Methodological Answer:
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) induce enantioselectivity during cyclopropanation or nitrile addition. X-ray data of spiro-bicyclo derivatives (e.g., P212121 space group) validate absolute configurations .

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